Thp-peg5

Vue d'ensemble

Description

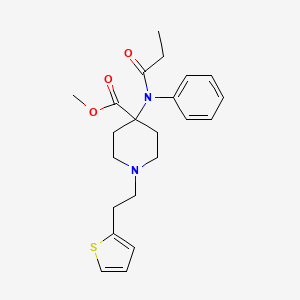

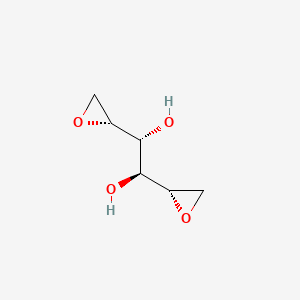

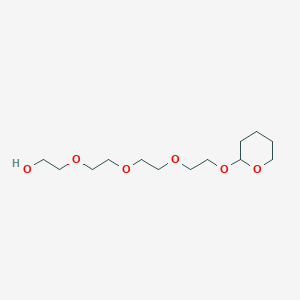

THP-PEG5, also known as Tetrahydropyran-PEG5, is a polyethylene glycol (PEG)-based compound . It has a molecular formula of C13H26O6 and a molecular weight of 278.3 g/mol . It is commonly used as a linker in the synthesis of PROTACs .

Synthesis Analysis

THP-PEG5-Tos, a variant of THP-PEG5, serves as a versatile and efficient linker for bioconjugation, facilitating the synthesis of targeted drug delivery systems, prodrugs, and antibody-drug conjugates . THP-PEG5-OH, another variant, is a PEG-based PROTAC linker that can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis

The molecular structure of THP-PEG5 consists of a PEG chain with a tetrahydropyran (THP) functional group . The molecular formula is C13H26O6 .Chemical Reactions Analysis

THP-PEG5 is a useful protecting group for the protection of alcohols and phenols, offering stability towards strongly basic reaction conditions, organometallics, hydrides, acylating reagents, and alkylation reagents .Physical And Chemical Properties Analysis

THP-PEG5 has a molecular weight of 278.3 g/mol and a molecular formula of C13H26O6 . The physical state of THP-PEG5 is not explicitly mentioned in the search results.Applications De Recherche Scientifique

PEGylation for Drug and Gene Delivery

PEGylation, the process of attaching PEG chains to molecules or surfaces, significantly improves nanoparticle-based drug and gene delivery. This technique enhances the systemic circulation time of therapeutics and reduces their immunogenicity, effectively increasing drug efficacy and decreasing potential adverse immune responses. PEG coatings on nanoparticles help avoid aggregation, opsonization, and phagocytosis, leading to prolonged circulation times in the system and improved delivery to target cells and tissues. This strategy has been applied across various administration modes, overcoming biological barriers to efficient drug and gene delivery, including gastrointestinal and ocular barriers (Suk et al., 2016).

Targeting Cancer Cells and Cancer Stem Cells

The co-delivery of therapeutics targeting both cancer cells and cancer stem cells (CSCs) has been explored using micelles formed from PEGylated polymers. This approach aims to eradicate both populations of cells to prevent cancer recurrence, demonstrating that PEGylated nanoparticles can effectively deliver combinations of drugs to target and kill both cancer cells and drug-resistant CSCs, offering a promising strategy for comprehensive cancer treatment (Ke et al., 2014).

Terahertz Sensing in Biomedical Applications

Terahertz (THz) sensing, another area of interest, has been applied to biomedical imaging and diagnostics, such as in ophthalmology for corneal tissue analysis. PEG solutions are used to prepare tissue samples with uniform water concentrations for THz imaging, demonstrating the potential for non-ionizing THz radiation to provide high sensitivity to water content in biological tissues, offering novel diagnostic tools for conditions like corneal dystrophy and graft rejection (Bennett et al., 2011).

Hydrogel Matrices for Tissue Engineering

Hydrogels incorporating PEG and recombinant proteins have been developed to mimic the natural extracellular matrix, supporting tissue repair and regeneration. These hybrid hydrogels offer cell-adhesive properties and degradation profiles that can be tuned for specific medical applications, providing a versatile platform for tissue engineering and regenerative medicine (Rizzi & Hubbell, 2005).

Nanoparticle-Based Cancer Treatment

Functionalized gold nanoparticles (GNPs) have been explored for targeting cancer stem cells and metastasis. By conjugating GNPs with specific molecules, such as glucose to target the elevated glucose consumption of cancer cells, researchers have developed targeted therapies that enhance the effectiveness of conventional treatments, such as radiation therapy, specifically against cancer stem cells and metastatic cancer cells, offering new avenues for cancer treatment (Hu et al., 2015).

Safety And Hazards

According to the safety data sheet, THP-PEG5 is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash eyes with copious amounts of water . If inhaled, it is suggested to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water .

Orientations Futures

THP-PEG5 has potential applications in the field of drug delivery. For instance, a study has shown that THP-PEG5 can be used in the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . This suggests that THP-PEG5 could be a useful tool for potential DC-based immunotherapies .

Propriétés

IUPAC Name |

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYVMRXVARJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thp-peg5 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.